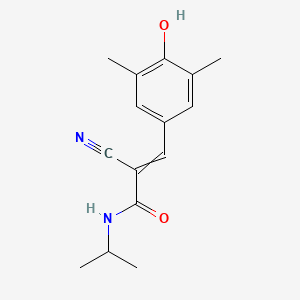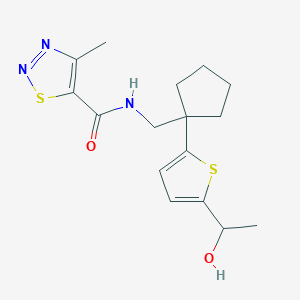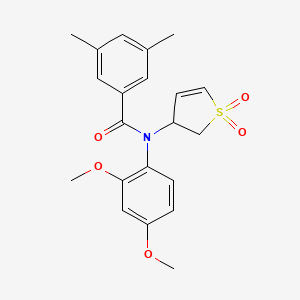
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide, also known as CDDO-Im or Bardoxolone methyl, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide involves the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to their upregulation. The upregulation of these genes results in the activation of various cellular defense mechanisms, including the synthesis of antioxidant enzymes, phase II detoxification enzymes, and heat shock proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Moreover, this compound has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have beneficial effects on metabolic disorders, including diabetes and obesity, by improving insulin sensitivity and reducing adiposity.
Advantages and Limitations for Lab Experiments
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, this compound is readily available and can be easily synthesized using standard laboratory techniques. However, this compound has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Several future directions for the research on 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide include the identification of novel analogs with improved pharmacokinetic properties, the development of targeted delivery systems, and the investigation of its potential therapeutic applications in various diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of this compound on metabolic disorders and to investigate its potential as a therapeutic agent for these diseases.
Synthesis Methods
The synthesis of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide involves several steps, starting from the precursor compound 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The first step involves the conversion of CDDO to its 28-amide derivative, which is then further converted to this compound by reacting with propan-2-amine and formaldehyde. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(propan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Moreover, this compound has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)17-15(19)13(8-16)7-12-5-10(3)14(18)11(4)6-12/h5-7,9,18H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBQWDAYOZQDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)

![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
![4-(1H-imidazol-1-yl)-N-[(methoxyimino)methyl]benzenecarboxamide](/img/structure/B2911306.png)


![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2911312.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)
![N-[(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2911314.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2911315.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911316.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2911319.png)
